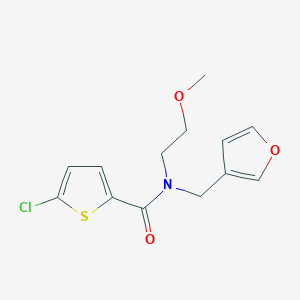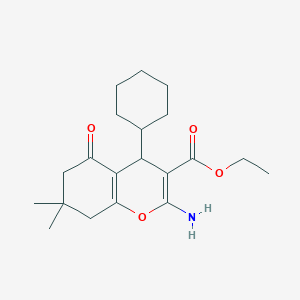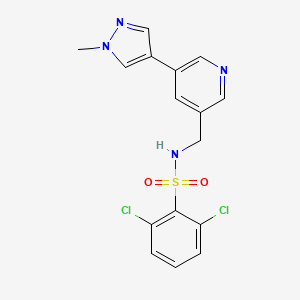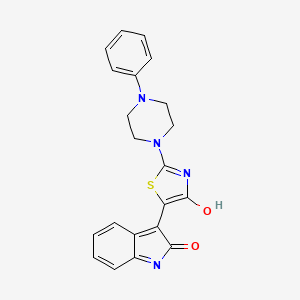
(Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Activities
Anticonvulsant and CNS Depressant Activities : A series of derivatives including 2‐(substituted‐phenyl)‐3‐(2‐oxoindolin‐3‐ylidene)amino)‐thiazolidin‐4‐one were synthesized using microwave irradiation. These derivatives demonstrated significant central nervous system (CNS) depressant activity and anticonvulsant effects in mice, indicating their potential as therapeutic agents for CNS disorders without inducing liver toxicity. Computational studies including molecular docking were performed to predict binding modes to NMDA and AMPA receptors, suggesting a mechanism of action (Nikalje et al., 2015).
Antimicrobial Activity : Novel 3-methyl-N"-(2-oxoindolin-3-ylidene)-4H-benzo[b][1,4]thiazine-2-carbohyrazides were synthesized and showed varying degrees of antifungal and antibacterial activities, which were compared to reference drugs against test strains. This study contributes to understanding the structure-activity relationship for the development of new antimicrobial agents (Sonawane et al., 2009).
Anti-inflammatory and Anti-cancer Activities : Certain derivatives have been evaluated for anti-inflammatory activity using both in vitro and in vivo models, as well as for their potential anticancer activity against various cancer cell lines. These studies have shown promising results, suggesting these compounds' roles in therapeutic applications for inflammation and cancer (Nikalje et al., 2015).
properties
IUPAC Name |
3-[4-hydroxy-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-19-17(15-8-4-5-9-16(15)22-19)18-20(27)23-21(28-18)25-12-10-24(11-13-25)14-6-2-1-3-7-14/h1-9,27H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHLGRGMEITPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=C(S3)C4=C5C=CC=CC5=NC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


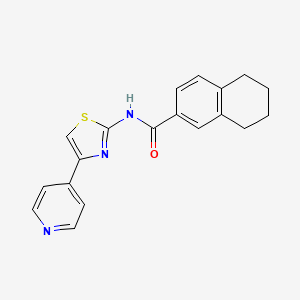
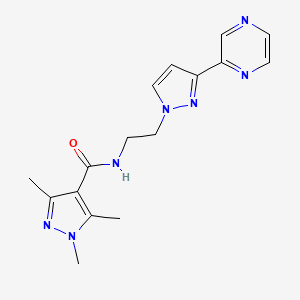




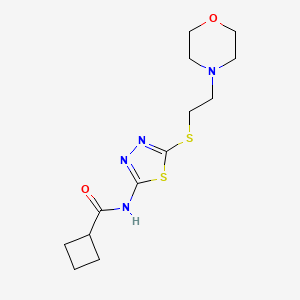
![N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2718144.png)
![1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2718146.png)
![2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate](/img/structure/B2718147.png)
